7-chloro-4-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
7-chloro-4-fluoro-1H-indole-2-carboxylic acid: is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 4th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions can significantly influence the compound’s chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the halogenation of indole derivatives followed by carboxylation. For instance, starting with 4-fluoroindole, chlorination at the 7th position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent carboxylation at the 2nd position can be performed using carbon dioxide in the presence of a strong base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the 3rd position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.
Major Products:
Oxidation: Indole N-oxides.
Reduction: Indole-2-alcohol or indole-2-aldehyde.
Substitution: 3-substituted indole derivatives.
Scientific Research Applications
Chemistry: 7-chloro-4-fluoro-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its interactions with various biomolecules. Its derivatives have shown promise in modulating biological pathways, making it a candidate for drug development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
- 4-fluoroindole-2-carboxylic acid
- 7-chloroindole-2-carboxylic acid
- 4-chloro-7-fluoroindole-2-carboxylic acid
Comparison: 7-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potency and selectivity in biological assays .
Properties
CAS No. |
1158593-32-8 |
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Molecular Formula |
C9H5ClFNO2 |
Molecular Weight |
213.59 g/mol |
IUPAC Name |
7-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14) |
InChI Key |
INFHFEDPIHUCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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